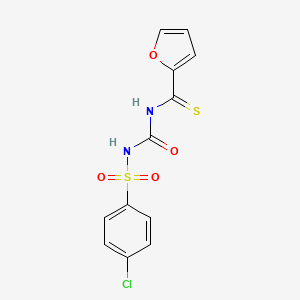
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea is a complex organic compound that features both a sulfonyl and a carbothioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea typically involves multi-step organic reactions. One common method starts with the reaction of 4-chlorophenyl isocyanate with furan-2-carbothioic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted ureas or thioureas.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea involves its interaction with specific molecular targets. The sulfonyl and carbothioyl groups can form strong interactions with proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by binding to key enzymes, thereby altering their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea
- 1-(4-Chlorophenyl)-3-(tetrahydro-furan-2-ylmethyl)urea
Uniqueness
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea is unique due to the presence of both sulfonyl and carbothioyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Propriétés
Numéro CAS |
61720-83-0 |
|---|---|
Formule moléculaire |
C12H9ClN2O4S2 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea |
InChI |
InChI=1S/C12H9ClN2O4S2/c13-8-3-5-9(6-4-8)21(17,18)15-12(16)14-11(20)10-2-1-7-19-10/h1-7H,(H2,14,15,16,20) |
Clé InChI |
NELMVSLRJSTBNB-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


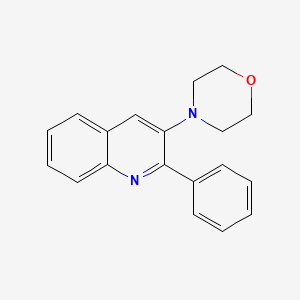
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)
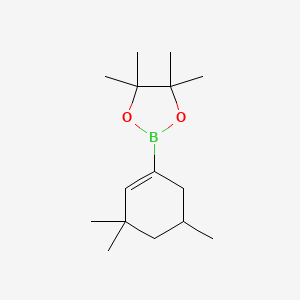
![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)
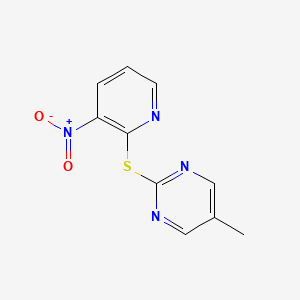
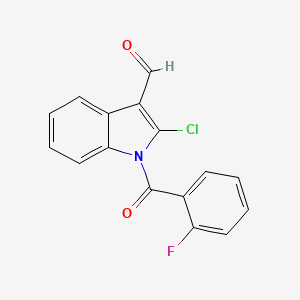

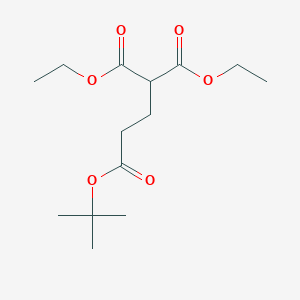
![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)
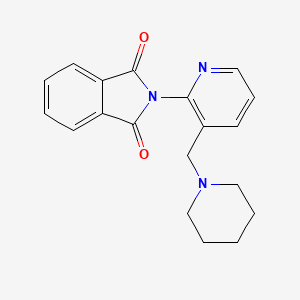
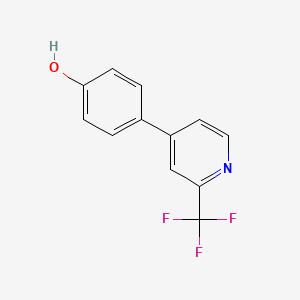

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)
